2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
Description
Properties
IUPAC Name |
2-amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-3-1-6(2-3)4(10)8-5(11)9-6;/h3H,1-2,7H2,(H2,8,9,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNIBRYRWUVYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247103-57-5 | |
| Record name | 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-diazaspiro[34]octane-6,8-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted spiro compounds .
Scientific Research Applications
Medicinal Chemistry
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is being investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in antibiotic development.
- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, potentially leading to novel cancer therapies.
Biological Studies
The compound's unique structure allows it to interact with biological targets in ways that may influence cellular processes:
- Mechanism of Action : Although not fully elucidated, it is believed that the compound interacts with specific cellular targets, potentially affecting enzyme activity and signaling pathways.
- Pharmacokinetics : Current studies are focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its bioavailability.
Chemical Synthesis
In synthetic organic chemistry, 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride | Contains an amino group at position 2 | Potentially enhanced biological activity due to increased reactivity |
| 5,7-Diazaspiro[3.4]octane-6,8-dione | Similar spiro structure without amino group | Exhibits different solubility and reactivity |
| 2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione | Contains oxygen instead of nitrogen | Shows similar antimicrobial properties but with unique reactivity patterns |
Case Study 1: Antimicrobial Activity
In a recent study conducted on various derivatives of diazaspiro compounds, 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride demonstrated significant inhibition against Gram-positive bacteria. The study utilized standard microbiological assays to evaluate the minimum inhibitory concentration (MIC) against several bacterial strains.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of this compound revealed promising results against human cancer cell lines such as HeLa and MCF-7. The study employed cell viability assays and apoptosis detection methods to assess the compound's effectiveness in inducing cell death in cancerous cells.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Diazaspiro[3.4]octane-6,8-dione
- 7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride
Uniqueness
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is unique due to its specific spiro structure and the presence of both amino and diaza groups.
Biological Activity
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride (CAS Number: 2247103-57-5) is a heterocyclic compound characterized by its unique spiro structure, which consists of two nitrogen atoms within a bicyclic system. This compound has garnered interest in medicinal chemistry due to its potential applications and biological activities. However, detailed research on its specific biological effects is still emerging.
- Molecular Formula : C₆H₁₀ClN₃O₂
- Molecular Weight : 191.62 g/mol
- IUPAC Name : 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
- Structure : Chemical Structure
Currently, the precise mechanism of action for 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride remains largely unexplored. Preliminary studies suggest that the compound may interact with biological molecules at the molecular level, potentially influencing various cellular processes. Factors such as temperature, pH, and the presence of other molecules are considered to affect its stability and efficacy .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5,7-Diazaspiro[3.4]octane-6,8-dione | 89691-88-3 | 0.91 |
| 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione | 2247103-57-5 | 1.00 (reference) |
| 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride | 1026796-27-9 | 0.93 |
| 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one | 742694-76-4 | 0.85 |
The unique spiro structure of this compound may confer distinct chemical and biological properties compared to its analogs.
Research Findings and Case Studies
While comprehensive case studies specifically on this compound are lacking due to its relatively recent introduction into scientific literature, ongoing research focuses on:
- Binding Studies : Investigating how the compound interacts with various biological targets to elucidate its mechanism of action.
- In Vitro Testing : Conducting assays to assess the biological activity against different microbial strains or cancer cell lines.
- Structural Modifications : Exploring how modifications to the amino group or other structural features influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride with high purity?
- Methodology : Focus on cyclization reactions involving imidazolidinone precursors, as spirocyclic structures often require controlled ring formation. Use tert-butyloxycarbonyl (Boc) or other protective groups to stabilize reactive amines during synthesis. Post-synthetic purification via recrystallization or reverse-phase HPLC is critical to remove unreacted intermediates .
- Key Parameters : Monitor reaction pH and temperature to avoid hydrolysis of the spiro ring. Validate purity using LC-MS (liquid chromatography-mass spectrometry) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts .
Q. How can researchers characterize the structural integrity of this spirocyclic compound?
- Analytical Techniques :
- X-ray crystallography : Resolve the spiro junction geometry and hydrogen-bonding patterns in the solid state.
- 2D NMR (COSY, HSQC) : Assign stereochemistry and verify the absence of tautomeric forms in solution.
- FT-IR : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diketones) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility Screening : Test aqueous buffers (pH 1–7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits higher solubility in polar solvents.
- Stability Protocols : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., ring-opening or hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : If IC₅₀ values for enzyme inhibition vary, verify assay conditions (e.g., buffer ionic strength, cofactor concentrations). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .
- Data Normalization : Include positive controls (e.g., known inhibitors like AMT hydrochloride for nitric oxide synthase) to calibrate activity measurements .
Q. What strategies mitigate batch-to-batch variability in impurity profiles?
- Impurity Tracking : Employ LC-UV/HRMS to identify recurring byproducts (e.g., deaminated or oxidized derivatives). Use Design of Experiments (DoE) to optimize reaction parameters (e.g., stoichiometry, catalyst loading) .
- Regulatory Alignment : Follow ICH Q3A/B guidelines for qualifying impurities ≥0.1% and establish a stability-indicating method for long-term monitoring .
Q. How does the compound’s stability under photolytic or thermal stress inform formulation development?
- Stress Testing : Expose the compound to UV light (ICH Q1B) and elevated temperatures (40–60°C) to identify degradation pathways.
- Mechanistic Insights : Use LC-MSⁿ to characterize degradation products (e.g., cleavage of the spiro ring or HCl loss). Stabilize labile groups via lyophilization or inert packaging .
Q. What computational tools aid in predicting interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
